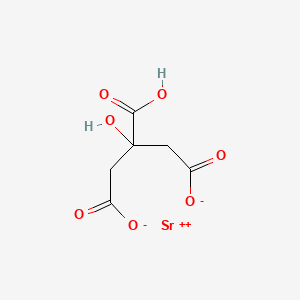
Strontium monocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium monocitrate is a chemical compound that combines strontium, a soft, silver-yellow alkaline earth metal, with citric acid, an organic acid commonly found in citrus fruits. This compound is known for its potential applications in various fields, including medicine and materials science. This compound is particularly noted for its role in bone health, where it is used as a dietary supplement to support bone density and strength.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of strontium monocitrate typically involves the reaction of citric acid with strontium carbonate. The process can be summarized as follows:
Mixing: Citric acid, strontium carbonate, and water are mixed in a specific ratio (e.g., 3.32:2.76:1.07).
Reaction: The mixture is placed in a reaction vessel and heated to a temperature of 60 degrees Celsius.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Raw Material Handling: Large quantities of citric acid and strontium carbonate are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and mixing conditions to ensure consistent product quality.
Purification: The resulting this compound is purified through filtration and drying processes to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Strontium monocitrate can undergo several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Various ligands and catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide, while substitution reactions can produce a variety of strontium-containing compounds.
Scientific Research Applications
Strontium monocitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and materials.
Biology: Investigated for its role in cellular processes and bone metabolism.
Medicine: Employed as a dietary supplement to support bone health and prevent osteoporosis.
Industry: Utilized in the production of specialized materials, such as strontium-based phosphors for luminescent applications
Mechanism of Action
The mechanism of action of strontium monocitrate involves its interaction with bone tissue. Strontium ions are known to:
Increase Bone Formation: Strontium stimulates osteoblasts, the cells responsible for bone formation, leading to increased deposition of new bone.
Reduce Bone Resorption: Strontium also inhibits osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss
These dual actions make this compound an effective agent for maintaining bone density and strength.
Comparison with Similar Compounds
Strontium monocitrate can be compared with other strontium compounds such as:
Strontium Ranelate: Known for its dual action on bone formation and resorption, similar to this compound.
Strontium Chloride: Primarily used in industrial applications and less effective in bone health.
Strontium Carbonate: Commonly used as a precursor in the synthesis of other strontium compounds .
Uniqueness: this compound’s unique combination of strontium and citric acid provides it with specific properties that enhance its bioavailability and efficacy in supporting bone health, distinguishing it from other strontium compounds.
Properties
CAS No. |
813-97-8 |
|---|---|
Molecular Formula |
C12H10O14Sr3 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
QGAPCDHPGCYAKM-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |
| 813-97-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



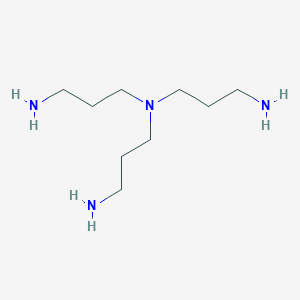

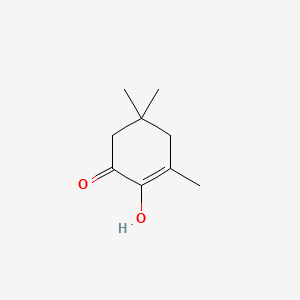

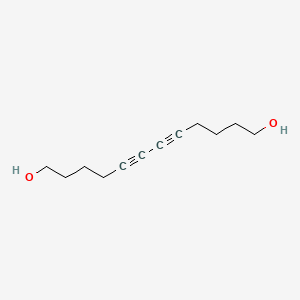
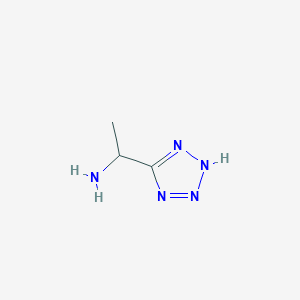
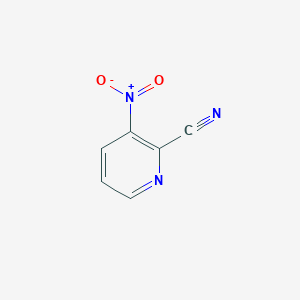
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

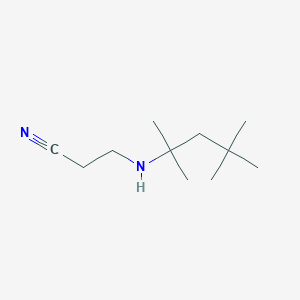

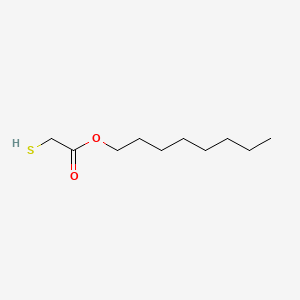
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
